

# 2-(Benzyloxy)pyridin-3-amine chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(Benzyloxy)pyridin-3-amine

Cat. No.: B1287791

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An In-depth Technical Guide to **2-(Benzyloxy)pyridin-3-amine**: Properties, Synthesis, and Applications

## Introduction

**2-(Benzyloxy)pyridin-3-amine**, a substituted aminopyridine, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, which combines an electron-deficient pyridine ring with a lipophilic benzyloxy moiety and a nucleophilic amino group, makes it a versatile building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

## Part 1: Chemical Identity and Structural Features

The fundamental identity of a chemical compound is established by its nomenclature, CAS registry number, and structural formula.

Table 1: Compound Identification

Identifier	Value
Primary Name	<b>2-(Benzyloxy)pyridin-3-amine</b>
Synonyms	3-Amino-2-(benzyloxy)pyridine, 3-(Benzyloxy)pyridin-2-amine, 2-Aminopyridin-3-yl benzyl ether[1]
CAS Number	24016-03-3[1][2]
Molecular Formula	C <sub>12</sub> H <sub>12</sub> N <sub>2</sub> O[1][2][3]

| IUPAC Name | 3-(phenylmethoxy)pyridin-2-amine[2] |

### Structural Elucidation

The molecule consists of a pyridine ring substituted at the 2-position with a benzyloxy group (-OCH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>) and at the 3-position with an amine group (-NH<sub>2</sub>). The benzyloxy group introduces significant steric bulk and lipophilicity, while the primary amine serves as a key nucleophilic center and a hydrogen bond donor.

- SMILES:Nc1ncccc1OCc2ccccc2
- InChI:1S/C12H12N2O/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14)[2][4]
- InChIKey:NMCBWICNRJLK KM-UHFFFAOYSA-N[2]

Crystallographic studies of the related isomer, 3-(benzyloxy)pyridin-2-amine, reveal that the pyridine and benzene rings are not coplanar, with a dihedral angle of 35.94 (12)° between the ring planes.[5] This non-planar conformation is a critical feature influencing its interaction with biological targets. The crystal structure is stabilized by intermolecular N—H⋯N hydrogen bonds, forming dimeric structures.[5]

Caption: 2D structure of **2-(Benzyloxy)pyridin-3-amine**.

## Part 2: Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are crucial for the identification, purification, and structural confirmation of the compound.

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	<b>200.24 g/mol</b>	<a href="#">[1]</a> <a href="#">[2]</a>
Exact Mass	200.094963011 Da	<a href="#">[2]</a>
Appearance	Faint beige powder / Light Brown Solid	<a href="#">[1]</a> <a href="#">[6]</a>
Melting Point	92-94 °C	
Purity	≥95% - 99%	<a href="#">[1]</a>
XLogP3-AA	2.0	<a href="#">[2]</a> <a href="#">[3]</a>
Hydrogen Bond Donor Count	1	<a href="#">[2]</a>
Hydrogen Bond Acceptor Count	3	<a href="#">[2]</a>

| Rotatable Bond Count | 3 |[\[2\]](#) |

### Solubility and Stability

Due to the presence of both a polar aminopyridine core and a nonpolar benzyloxy group, this compound exhibits solubility in a range of organic solvents. It is recommended to be stored in a refrigerator at 2-8°C under an inert atmosphere and kept in a dark place to prevent degradation.[\[7\]](#)

### Spectroscopic Profile

The structural features of **2-(Benzyloxy)pyridin-3-amine** give rise to a characteristic spectroscopic signature.

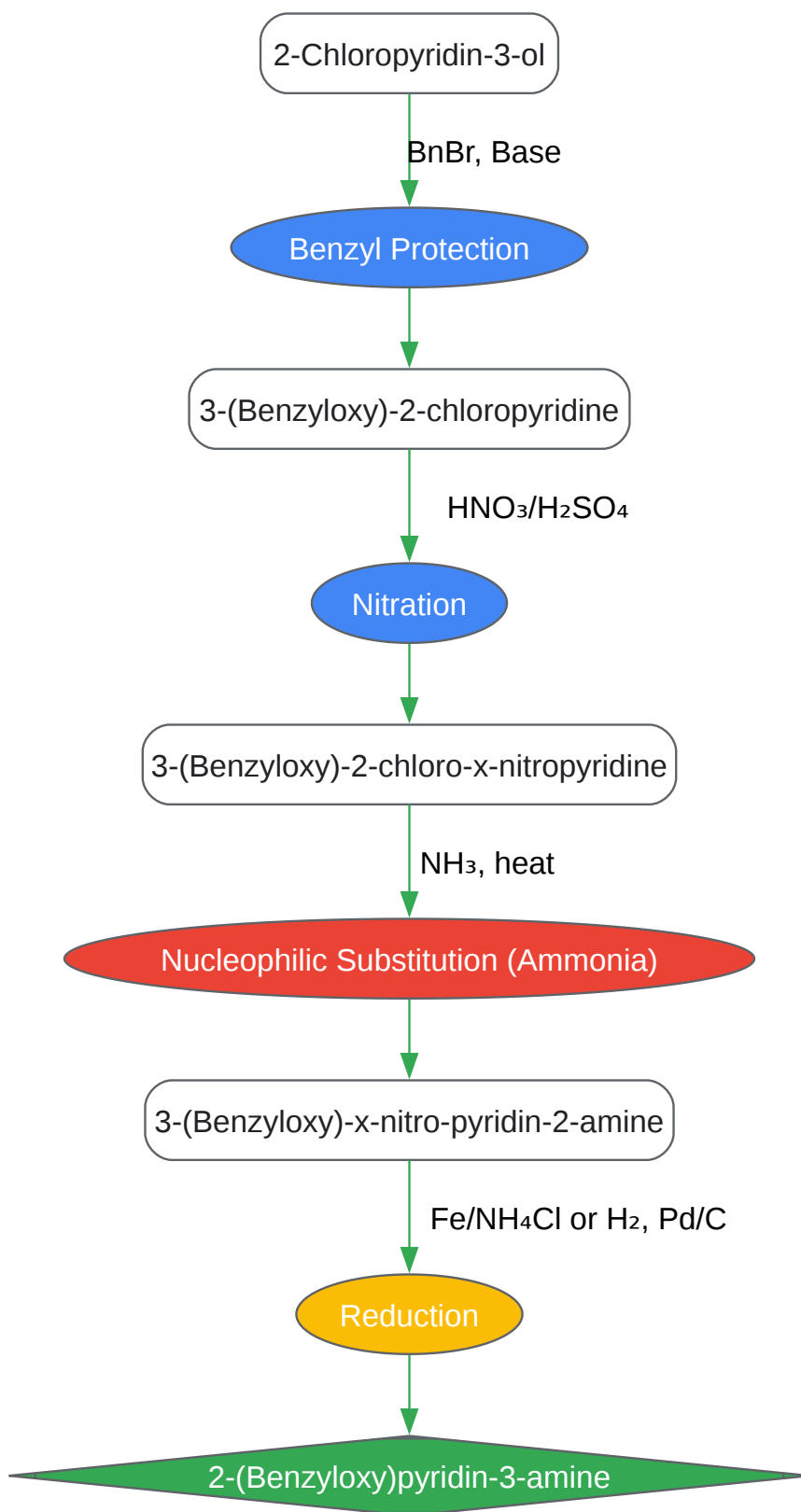
- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum provides distinct signals for the aromatic protons of the pyridine and benzene rings, the benzylic methylene protons, and the amine protons.<sup>[4]</sup>
  - Aromatic Protons (Pyridine & Benzene): Typically appear in the range of  $\delta$  6.5–7.7 ppm.
  - Methylene Protons (-OCH<sub>2</sub>-): A characteristic singlet is observed around  $\delta$  5.04 ppm.<sup>[4]</sup>
  - Amine Protons (-NH<sub>2</sub>): A broad signal, exchangeable with D<sub>2</sub>O, is expected around  $\delta$  4.8 ppm.<sup>[4][8]</sup>
- **Infrared (IR) Spectroscopy:** The IR spectrum is characterized by N-H stretching vibrations for the primary amine and C=C/C=N vibrations for the aromatic rings.<sup>[8]</sup>
  - N-H Stretch: Primary amines typically show a pair of sharp to medium bands in the 3300–3500 cm<sup>-1</sup> region.<sup>[8]</sup>
  - Aromatic C-H Stretch: Found just above 3000 cm<sup>-1</sup>.
  - C=C and C=N Stretch: Strong absorptions in the 1450–1600 cm<sup>-1</sup> region.
  - C-O Stretch (Ether): A strong band is expected in the 1200–1250 cm<sup>-1</sup> range.
- **Mass Spectrometry:** The compound's molecular weight can be confirmed by mass spectrometry. The nitrogen rule states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which holds true for this molecule ( $M^+ = 200$ ).<sup>[8]</sup> The monoisotopic mass is 200.09496 Da.<sup>[2][3]</sup>

## Part 3: Synthesis and Reactivity

While specific synthetic procedures for **2-(benzyloxy)pyridin-3-amine** are not extensively detailed in public literature, a logical and efficient pathway can be inferred from established pyridine chemistry and syntheses of related analogs.

### Proposed Synthesis Pathway

A common strategy for introducing an amine group to a pyridine ring is through the reduction of a corresponding nitro compound. A plausible multi-step synthesis is outlined below.



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Caption: Proposed synthetic workflow for **2-(Benzyloxy)pyridin-3-amine**.

#### Detailed Protocol (Hypothetical)

- Step 1: Benzyl Protection: 2-Chloro-3-hydroxypyridine is treated with a benzyl halide (e.g., benzyl bromide) in the presence of a suitable base (e.g.,  $K_2CO_3$ , NaH) in an aprotic solvent (e.g., DMF, Acetone) to protect the hydroxyl group, yielding 3-(benzyloxy)-2-chloropyridine.
- Step 2: Nitration: The protected intermediate is subjected to nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the pyridine ring, likely at the 5-position due to directing effects.
- Step 3: Nucleophilic Aromatic Substitution: The resulting nitro-chloro-pyridine derivative is treated with ammonia under pressure and heat. The highly activated chlorine at the 2-position is displaced by the amino group.
- Step 4: Reduction of the Nitro Group: The nitro group is reduced to a primary amine. This transformation is commonly achieved with high yield using reducing agents like iron powder and ammonium chloride in a solvent mixture like THF/water, or through catalytic hydrogenation ( $H_2$  over Pd/C).<sup>[9]</sup>

#### Chemical Reactivity

The reactivity of **2-(Benzyloxy)pyridin-3-amine** is dictated by its functional groups:

- Nucleophilic Amine: The primary amine at the 3-position is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation. For instance, it has been condensed with diethyl ethoxymethylene malonate to afford 9-benzyloxy-3-ethoxycarbonylpyrido[1,2-a]pyrimidin-4-one.
- Benzyloxy Group: This group serves as a bulky, lipophilic moiety but can also function as a protecting group for the hydroxyl functionality. It can be cleaved under hydrogenolysis conditions (e.g.,  $H_2$ , Pd/C) to reveal the corresponding 3-amino-2-hydroxypyridine.

- **Pyridine Ring:** The pyridine ring can undergo electrophilic substitution, although it is generally deactivated. The ring nitrogen can also be quaternized or coordinate with metal centers.

## Part 4: Applications in Research and Drug Development

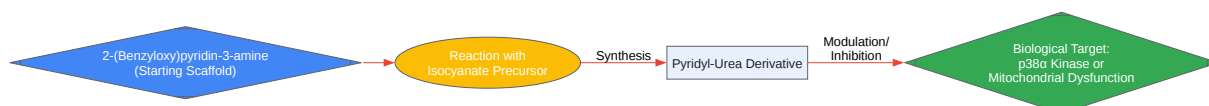
**2-(Benzyloxy)pyridin-3-amine** is a valuable scaffold in medicinal chemistry, primarily serving as a key intermediate for constructing more elaborate molecules with therapeutic potential.

### Role as a Synthetic Intermediate

The compound is a building block for creating libraries of novel compounds for high-throughput screening. Its bifunctional nature (amine and ether) allows for sequential or orthogonal chemical modifications, enabling the exploration of diverse chemical space. It has been used in the synthesis of 1-acetyl-2-[2-(3-benzyloxypyridinyl)]iminoimidazolidine.

### Biological Activity and Therapeutic Targets

- **Kinase Inhibition:** 2-Amino-3-benzyloxypyridine has been identified as an inhibitor of mitogen-activated protein kinase p38 $\alpha$  (MAPK14). P38 kinases are involved in cellular responses to stress and inflammation, making them attractive targets for treating inflammatory diseases and cancer.
- **Neurodegenerative Diseases:** A derivative, 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea, has been synthesized and investigated as a potential modulator for amyloid beta (A $\beta$ )-induced mitochondrial dysfunction, a key pathological feature of Alzheimer's disease. This highlights the utility of the 2-(benzyloxy)pyridin-amine scaffold in designing agents that target complex neurological disorders.



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Caption: Role as a scaffold in developing bioactive molecules.

## Part 5: Safety and Handling

As with any laboratory chemical, proper handling and storage are essential to ensure safety.

### Hazard Identification

According to the Globally Harmonized System (GHS), **2-(Benzyloxy)pyridin-3-amine** is classified with the following hazards:

- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2] The signal word is "Warning".

### Recommended Precautions

- Personal Protective Equipment (PPE): Use of appropriate PPE is mandatory. This includes safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. A dust mask (type N95 or equivalent) should be worn when handling the solid powder to avoid inhalation.
- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C.[7] It is classified as a combustible solid (Storage Class 11).

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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